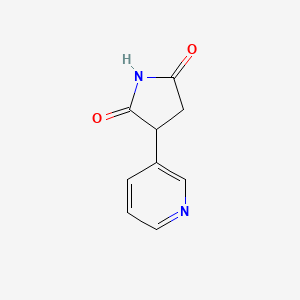
2-(4-Hydroxyphenoxy)-5-chloroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenoxy)-5-chloroquinoxaline is an organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the hydroxyphenoxy and chloro substituents on the quinoxaline ring imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenoxy)-5-chloroquinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxyphenoxy and 5-chloroquinoxaline intermediates.
Coupling Reaction: The 4-hydroxyphenoxy intermediate is coupled with the 5-chloroquinoxaline under specific reaction conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification systems ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2-(4-Hydroxyphenoxy)-5-chloroquinoxaline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学的研究の応用
2-(4-Hydroxyphenoxy)-5-chloroquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(4-Hydroxyphenoxy)-5-chloroquinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
2-(4-Hydroxyphenoxy)propionic acid: A related compound with similar hydroxyphenoxy functionality.
5-Chloroquinoxaline: Shares the quinoxaline core structure but lacks the hydroxyphenoxy group.
Uniqueness
2-(4-Hydroxyphenoxy)-5-chloroquinoxaline is unique due to the combination of the hydroxyphenoxy and chloro substituents on the quinoxaline ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C14H9ClN2O2 |
|---|---|
分子量 |
272.68 g/mol |
IUPAC名 |
4-(5-chloroquinoxalin-2-yl)oxyphenol |
InChI |
InChI=1S/C14H9ClN2O2/c15-11-2-1-3-12-14(11)16-8-13(17-12)19-10-6-4-9(18)5-7-10/h1-8,18H |
InChIキー |
YTHUHHCKCJCMHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CN=C2C(=C1)Cl)OC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
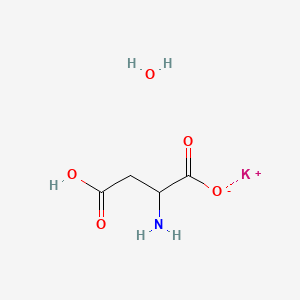
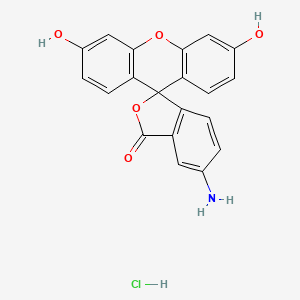
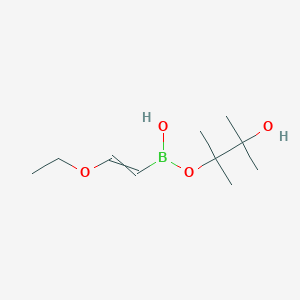
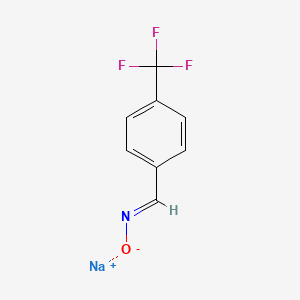
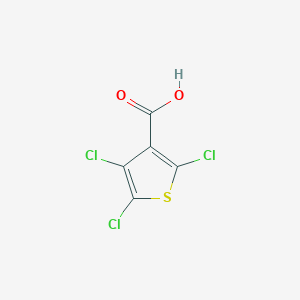
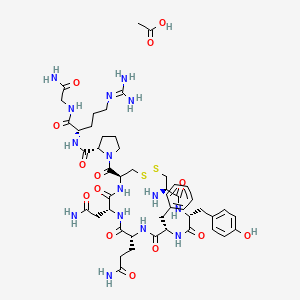

![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
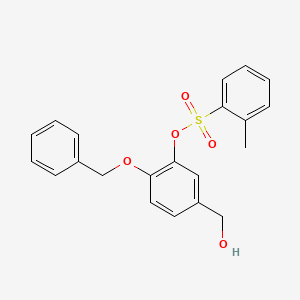
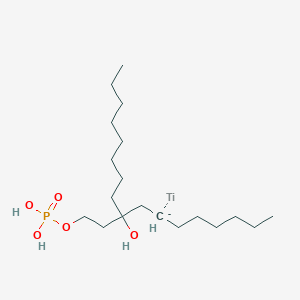
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)
